molecular formula C22H29N3O B2442623 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1396856-08-8

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2442623
CAS No.: 1396856-08-8
M. Wt: 351.494
InChI Key: KXRPJZMLSRNFHM-UHFFFAOYSA-N
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Description

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a diisopropylamino group, a but-2-yn-1-yl chain, and a naphthalen-1-ylmethyl moiety. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Properties

IUPAC Name

1-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-17(2)25(18(3)4)15-8-7-14-23-22(26)24-16-20-12-9-11-19-10-5-6-13-21(19)20/h5-6,9-13,17-18H,14-16H2,1-4H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRPJZMLSRNFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)NCC1=CC=CC2=CC=CC=C21)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the but-2-yn-1-yl intermediate: This can be achieved through alkylation reactions involving propargyl halides and suitable nucleophiles.

    Introduction of the diisopropylamino group: This step may involve nucleophilic substitution reactions using diisopropylamine.

    Coupling with naphthalen-1-ylmethyl isocyanate: The final step could involve the reaction of the intermediate with naphthalen-1-ylmethyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Diethylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea: Similar structure with diethylamino group instead of diisopropylamino.

    1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea: Similar structure with dimethylamino group.

Uniqueness

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of the diisopropylamino group, which may confer different steric and electronic properties compared to its analogs

Biological Activity

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea, a compound featuring a unique combination of functional groups, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its structural formula:

C20H26N2O\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{O}

Key Features:

  • Urea Group : Imparts potential for enzyme inhibition.
  • Diisopropylamino Group : Enhances lipophilicity and membrane permeability.
  • Naphthalene Ring : Contributes to interactions with biological molecules.

The biological activity is primarily attributed to the compound's ability to interact with various molecular targets:

  • Enzyme Inhibition : The urea moiety allows for hydrogen bonding with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Binding : The lipophilic nature due to the diisopropylamino group facilitates binding to membrane receptors, influencing signal transduction pathways.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antitumor Activity : Research indicates that derivatives of similar urea compounds exhibit significant anti-tumor effects by targeting specific kinases involved in tumor proliferation and survival pathways .
  • Antimicrobial Properties : Some studies suggest that compounds with similar structures may exhibit antimicrobial activity, although specific data for this compound is limited.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits tumor cell proliferation through kinase inhibition
AntimicrobialPotential activity against bacterial strains
Enzyme InhibitionInteraction with enzyme active sites

Notable Research

A study on related diarylureas showed that modifications in the urea structure could enhance anti-tumor efficacy. For example, certain derivatives demonstrated IC50 values in the sub-micromolar range against various cancer cell lines . This suggests that similar modifications could be explored for this compound to optimize its biological activity.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions starting from naphthalene derivatives. The synthetic pathway often includes:

  • Formation of the Urea Linkage : Reaction between isocyanates and amines.
  • Alkyne Introduction : Utilizing coupling reactions to incorporate the butyne moiety.

Table 2: Synthetic Pathway Overview

StepReaction TypeKey Reagents
Urea FormationNucleophilic AdditionIsocyanate, Diisopropylamine
Alkyne CouplingCross-CouplingAlkynes, Catalysts

Q & A

Q. How can researchers design a robust study to evaluate the compound’s pharmacokinetic (PK) profile?

  • Methodological Answer :
  • In vivo PK : Administer the compound intravenously/orally to rodents, collect plasma at timed intervals, and quantify via LC-MS/MS. Calculate AUC, C_max, t₁/₂, and bioavailability .
  • Tissue distribution : Use whole-body autoradiography or MALDI imaging to map compound localization .

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